Kitasamycin

概要

説明

Kitasamycin is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis. It is known for its broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive bacteria, Mycoplasma, and Rickettsia . This compound is used in both human and veterinary medicine to treat infections, particularly those affecting the respiratory tract .

準備方法

Synthetic Routes and Reaction Conditions: Kitasamycin is primarily produced through fermentation. The fermentation medium typically includes glucose, soybean cake powder, starch, ammonium chloride, monopotassium phosphate, magnesium sulfate, zinc sulfate, calcium carbonate, and soybean oil . The fermentation process involves inoculating a seed culture solution into the fermentation medium and maintaining specific conditions to optimize the production of this compound .

Industrial Production Methods: For industrial production, the preparation of this compound involves several steps. Initially, the original strain is subjected to plate streaking to prepare a single colony. This colony is then transferred to an inclined plane for further culturing. Spores are scraped from the inclined plane and used to prepare a freeze-dried strain tube. The spores are then transferred to a seed culture medium for shake culture, followed by transfer to a seed tank . This method ensures consistency in the quality of the produced this compound and is suitable for large-scale production .

化学反応の分析

Types of Reactions: Kitasamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

科学的研究の応用

Antimicrobial Applications

Clinical Use in Human Medicine

Kitasamycin exhibits significant efficacy against several pathogens, particularly Gram-positive cocci. It has been shown to be effective against clinical isolates of Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae . In clinical settings, this compound has been used to treat respiratory infections and skin infections, demonstrating better outcomes than some alternative antibiotics .

Veterinary Applications

In veterinary medicine, this compound is employed to manage infections in livestock. Studies have indicated its effectiveness against various bacterial strains responsible for respiratory diseases in pigs and poultry. The minimum inhibitory concentrations (MICs) for different pathogens have been documented, showing its potency in treating infections like Actinobacillus pleuropneumoniae .

| Pathogen | MIC (µg/ml) | Application |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2 | Respiratory infections |

| Streptococcus pyogenes | 0.25 - 1 | Skin infections |

| Actinobacillus pleuropneumoniae | 16 - 32 | Veterinary use |

Agricultural Applications

This compound is also utilized in agriculture as a growth promoter and for disease prevention in livestock. Its ability to modulate gut microbiota has been studied, revealing that it can enhance nutrient absorption while reducing the incidence of diarrhea in weaned piglets . However, concerns regarding antibiotic resistance necessitate careful monitoring of its use.

Fibrosis Management

Recent research has indicated that this compound may have potential applications in managing fibrosis. In vitro studies demonstrated that this compound could inhibit the transformation of fibroblasts into myofibroblasts, which are key players in fibrotic processes . This suggests a novel therapeutic avenue for conditions characterized by excessive fibrosis, such as post-surgical complications.

Combination Therapy Studies

This compound's interactions with other antibiotics have been extensively studied to optimize treatment regimens. For example, its combination with enrofloxacin showed antagonistic effects against certain bacterial serotypes . Understanding these interactions can help clinicians tailor antibiotic therapy more effectively.

| Combination Partner | Effect Observed | Pathogen |

|---|---|---|

| Enrofloxacin | Antagonistic | Actinobacillus pleuropneumoniae |

| Oxolinic Acid | Synergistic-Indifferent | Various serotypes |

Case Studies

- Respiratory Infections : A clinical trial involving 81 patients treated with this compound for respiratory infections reported high rates of recovery compared to standard treatments . This underscores its efficacy in real-world settings.

- Fibrosis Prevention : In an experimental model assessing the effects of this compound on fibroblast activity, significant reductions in fibrotic markers were observed, indicating its potential role in preventing fibrosis post-surgery .

作用機序

Kitasamycin exerts its effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl transfer RNA (tRNA) and thus inhibiting protein synthesis . This action is primarily bacteriostatic but can be bactericidal at higher concentrations . The molecular targets include the 23S ribosomal RNA within the 50S subunit .

類似化合物との比較

Kitasamycin belongs to the macrolide class of antibiotics, which includes other compounds such as erythromycin, clarithromycin, and azithromycin . Compared to these antibiotics, this compound has a unique structure that provides specific advantages:

Erythromycin: this compound has a broader spectrum of activity and is more effective against certain resistant strains.

Clarithromycin: While both antibiotics are used to treat respiratory infections, this compound has a different side effect profile and may be preferred in certain cases.

Azithromycin: this compound has a shorter half-life, which can be advantageous for reducing the risk of resistance development.

特性

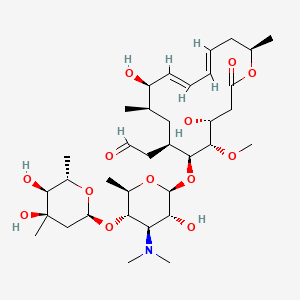

IUPAC Name |

2-[(11E,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9-,13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJOGTQLTFNMQG-AZQRDTPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C=C\C=C\C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59NO13 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Kitasamycin?

A1: this compound, a macrolide antibiotic, primarily exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria, interfering with protein synthesis [, ]. This binding inhibits the formation of peptide bonds by interfering with the peptidyltransferase activity of the ribosome []. It primarily affects gram-positive bacteria but has limited activity against some gram-negative bacteria and mycoplasma species [, ].

Q2: What are the downstream effects of this compound's interaction with ribosomes?

A2: By inhibiting protein synthesis, this compound prevents bacterial growth and proliferation, ultimately leading to bacterial death. This bacteriostatic effect makes it a valuable tool in combating infections caused by susceptible bacterial strains. [, , ].

Q3: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize this compound and its formulations []. These techniques provide valuable information about the functional groups and structural features of the molecule.

Q4: What is known about the stability of this compound under different conditions?

A5: this compound has been found to be unstable at high pH levels, particularly at pH 10 []. This instability at alkaline pH can pose challenges for formulating the drug with certain excipients or administering it via specific routes.

Q5: How does the stability of this compound in solution vary with pH?

A6: this compound shows varying degrees of stability at different pH levels. While it exhibits stability at pH 4, 7, and 9, its antibacterial activity decreases significantly at a pH of 10 []. This information is crucial for formulating stable and effective this compound solutions for various applications.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is primarily recognized for its antibiotic activity and does not possess intrinsic catalytic properties. Its mechanism of action revolves around binding and inhibiting a biological target (ribosomes) rather than catalyzing a chemical reaction.

Q7: What is the absorption profile of this compound following oral administration?

A8: Following oral administration in swine, this compound is absorbed from the intestine at a rate of approximately 30% []. This information is essential for understanding the bioavailability of this compound and optimizing dosing regimens for therapeutic use in animals.

Q8: What is the elimination half-life of this compound?

A9: The elimination half-life of this compound varies depending on the species and the route of administration. In rats, dogs, and pigs, the serum half-life ranges from 30 to 120 minutes following intravenous administration [].

Q9: How does disease state affect the pharmacokinetics of this compound?

A10: Studies in chickens indicate that Salmonella gallinarum infection leads to higher serum this compound concentrations and a prolonged elimination half-life compared to healthy birds []. This difference highlights the importance of considering disease state when determining appropriate dosage regimens.

Q10: How does the pharmacokinetic profile of this compound microcapsules differ from the crude formulation?

A11: The microcapsule formulation of this compound demonstrates slower absorption, extensive distribution, and slower elimination compared to the crude formulation []. This modified pharmacokinetic profile is advantageous for achieving sustained drug levels in the body.

Q11: Have any PK/PD modeling studies been conducted for this compound?

A12: Yes, a PK/PD modeling approach has been developed to design dosage regimens for acetylthis compound in swine to combat Clostridium perfringens infections []. This approach considers the drug's pharmacokinetic properties and its pharmacodynamic interactions with the target bacteria.

Q12: What is the in vitro activity of this compound against gram-positive cocci?

A13: this compound exhibits potent in vitro activity against gram-positive cocci, including Streptococcus pyogenes, Diplococcus pneumoniae, and both penicillin-sensitive and -resistant strains of Staphylococcus aureus []. This in vitro activity translates to its clinical utility in treating infections caused by these bacteria.

Q13: How effective is this compound in controlling swine dysentery caused by Brachyspira hyodysenteriae?

A14: Studies have demonstrated that this compound effectively controls swine dysentery in pigs experimentally infected with susceptible Brachyspira hyodysenteriae isolates []. This finding supports its use in managing this economically significant disease in swine production.

Q14: What mechanisms contribute to macrolide resistance in bacteria, and how does this relate to this compound?

A15: Macrolide resistance commonly involves mutations in the 23S rRNA gene of bacteria []. These mutations alter the drug's binding site on the ribosome, reducing its efficacy. This resistance mechanism is also relevant to this compound, as it is a macrolide antibiotic.

Q15: What is known about the acute toxicity of this compound?

A16: this compound displays low acute toxicity across various animal species and administration routes [, ]. Lethal or sublethal doses typically result in clonic convulsions, with animals either dying within 24 hours or recovering completely []. These findings provide insights into the safety profile of this compound.

Q16: Have any long-term toxicity studies been conducted with this compound?

A17: Chronic studies in dogs administered oral this compound doses for 12 months revealed no significant functional or histopathological abnormalities [, ]. These findings suggest a favorable safety profile for long-term use.

Q17: What are the common adverse drug reactions associated with this compound for injection?

A18: Analysis of adverse drug reactions (ADRs) associated with this compound for injection revealed that most ADRs occur during the first-time use []. This information underscores the importance of careful monitoring, especially upon initial administration.

Q18: What analytical techniques are commonly used to determine this compound concentrations?

A19: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely employed technique for the sensitive and accurate determination of this compound and its metabolites in various matrices, including plasma, tissues, and feedstuffs [, , , , , ].

Q19: What is the principle of the turbidimetric method for this compound determination?

A20: The turbidimetric method relies on the ability of this compound to inhibit bacterial growth, leading to a decrease in turbidity (cloudiness) of a bacterial suspension [, , ]. The degree of turbidity reduction is proportional to the concentration of this compound, allowing for quantification.

Q20: What is the rationale for developing microcapsule formulations of this compound?

A21: Microencapsulation of this compound aims to enhance its therapeutic efficacy by achieving sustained drug release, improving stability, and masking its bitter taste []. This approach is particularly beneficial for oral administration, enhancing patient compliance.

Q21: What factors influence the dissolution rate of acetylthis compound particles?

A22: Establishing a standardized method for determining the dissolution of acetylthis compound particles is crucial for ensuring consistent drug release characteristics []. Factors such as particle size, formulation excipients, and the dissolution medium can significantly impact the dissolution rate and, consequently, the drug's bioavailability.

Q22: How does the in vitro antibacterial activity of this compound compare to other macrolide antibiotics?

A23: While this compound exhibits potent activity against a range of gram-positive bacteria, some other macrolides, like josamycin, demonstrate superior activity against specific strains, including those resistant to erythromycin []. This comparative analysis helps in selecting the most effective macrolide based on the target pathogen's susceptibility profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。